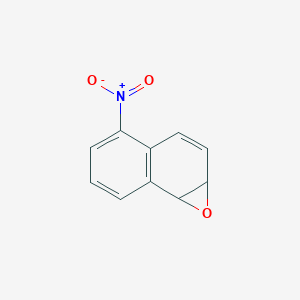

1-Nitronaphthalene-5,6-oxide

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C10H7NO3 |

|---|---|

Poids moléculaire |

189.17 g/mol |

Nom IUPAC |

4-nitro-1a,7b-dihydronaphtho[1,2-b]oxirene |

InChI |

InChI=1S/C10H7NO3/c12-11(13)8-3-1-2-7-6(8)4-5-9-10(7)14-9/h1-5,9-10H |

Clé InChI |

GSAMVXYBVGOJMK-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=CC3C2O3)C(=C1)[N+](=O)[O-] |

Origine du produit |

United States |

Reactivity and Reaction Mechanisms of 1 Nitronaphthalene 5,6 Oxide

Nucleophilic Ring-Opening Reactions of the Epoxide Moiety

The epoxide ring of 1-nitronaphthalene-5,6-oxide is a key site for reactivity, undergoing nucleophilic ring-opening reactions with a variety of species. This reactivity is influenced by both the inherent strain of the three-membered epoxide ring and the electronic effects of the nitro group on the naphthalene (B1677914) system.

Acid-Catalyzed Ring Opening and Rearrangements to Naphthols

While specific studies on the acid-catalyzed ring opening of this compound leading to naphthols are not extensively detailed in the provided search results, the general principles of epoxide chemistry suggest that under acidic conditions, the epoxide oxygen would be protonated, creating a more electrophilic center. This would facilitate nucleophilic attack by a weak nucleophile like water, leading to a diol. Subsequent dehydration could potentially lead to the formation of a naphthol. The regioselectivity of this process would be influenced by the electronic effects of the nitro group, which deactivates the aromatic ring towards electrophilic attack.

The formation of 1-naphthol (B170400) is a known process that can be achieved from naphthalene through a multi-step synthesis involving nitration to 1-nitronaphthalene (B515781), followed by hydrogenation to 1-naphthylamine, and subsequent hydrolysis. wikipedia.org This suggests that rearrangements of substituted naphthalenes to form naphthols are chemically feasible.

Nucleophilic Attack by Various Chemical Species (e.g., Water, Alcohols, Thiols, Amines)

The epoxide ring of this compound is susceptible to attack by a range of nucleophiles. These reactions are fundamental to the metabolism and potential biological activity of this compound.

Water: The hydrolysis of the epoxide can lead to the formation of dihydrodiols. This reaction is a common metabolic pathway for arene oxides.

Alcohols: Similar to water, alcohols can act as nucleophiles, leading to the formation of alkoxy-hydroxy-dihydronaphthalene derivatives.

Thiols: Thiols, such as glutathione (B108866), are important biological nucleophiles that react with epoxides. hmdb.cawishartlab.comgenome.jpmodelseed.org This conjugation is a critical detoxification pathway in many organisms. hmdb.ca The reaction with glutathione can be catalyzed by glutathione S-transferases. hmdb.camodelseed.org

Amines: Amines can also open the epoxide ring to form amino-hydroxy-dihydronaphthalene adducts. rsc.orgmsu.educas.cn This type of reaction is significant as it can lead to the covalent binding of the molecule to macromolecules like proteins and DNA, a key step in the mechanism of toxicity for many polycyclic aromatic hydrocarbons.

| Nucleophile | Product Type | Significance |

|---|---|---|

| Water | Dihydrodiol | Metabolic hydrolysis |

| Alcohols | Alkoxy-hydroxy-dihydronaphthalene | Solvolysis product |

| Thiols (e.g., Glutathione) | Glutathione conjugate | Detoxification pathway hmdb.cawishartlab.comgenome.jpmodelseed.org |

| Amines | Amino-hydroxy-dihydronaphthalene | Potential for macromolecular adduction rsc.orgmsu.educas.cn |

Regiochemical and Stereochemical Outcomes of Ring-Opening Processes

The regiochemistry and stereochemistry of the nucleophilic ring-opening of this compound are crucial in determining the structure of the resulting products. In enzymatic reactions, such as those catalyzed by cytochrome P450, a high degree of regio- and stereoselectivity is often observed. For instance, in the related compound 1-nitronaphthalene, epoxidation occurs with some regioselectivity. nih.gov

For non-enzymatic reactions, the regioselectivity of nucleophilic attack on the epoxide is governed by both steric and electronic factors. The incoming nucleophile will preferentially attack the less sterically hindered carbon of the epoxide. Furthermore, the electronic influence of the nitro group on the naphthalene ring system will direct nucleophilic attack. Generally, nucleophilic attack is favored at the position that can better stabilize the developing positive charge in the transition state.

Transformations Involving the Nitro Group

Reduction Chemistry of the Nitro Functionality

The nitro group of 1-nitronaphthalene and its derivatives can be reduced to form the corresponding amino group. This transformation is a key step in both metabolic activation and synthetic pathways. A common method for this reduction is the Béchamp reduction, which uses iron metal in an acidic medium. wikipedia.org This process was historically significant for the industrial production of naphthylamines from nitronaphthalenes. wikipedia.org

The reduction of aromatic nitro compounds can proceed through a multi-step mechanism involving nitroso and hydroxylamine (B1172632) intermediates before the final amine product is formed. wikipedia.org While the Béchamp reduction is a classic method, other reducing agents and catalytic hydrogenation are also effective for this transformation. wikipedia.orggoogle.comwikipedia.org The reduction of the nitro group is a critical activation step for the mutagenic and carcinogenic properties of some nitro-polycyclic aromatic hydrocarbons, as the resulting arylamines can be further metabolized to reactive species. nih.gov

Photoinduced Rearrangements and Dissociation Pathways of Nitronaphthalenes

The photochemistry of nitronaphthalenes, including 1-nitronaphthalene, involves complex reaction pathways initiated by the absorption of UV radiation. acs.orgacs.org Upon excitation, 1-nitronaphthalene can undergo intersystem crossing to a triplet state. acs.orgwalshmedicalmedia.comnih.gov From this triplet state, several processes can occur.

One significant pathway involves an intramolecular rearrangement to a nitrite (B80452) intermediate. walshmedicalmedia.comacs.org This nitrite species can then dissociate to form nitrogen monoxide (NO) and an aryloxy radical. acs.org This photodegradation pathway is a means of removal for these atmospheric pollutants. acs.org

Another photoinduced process is the reaction with other atmospheric species. For example, the excited triplet state of 1-nitronaphthalene can react with nitrite to form dinitronaphthalenes. rsc.org It can also generate reactive oxygen species such as singlet oxygen and hydroxyl radicals in aqueous environments. nih.govrsc.org The presence of molecular oxygen can significantly influence the photochemical fate of 1-nitronaphthalene, often reducing the photodegradation quantum yield by scavenging radical species. walshmedicalmedia.com

Theoretical studies suggest that the photodegradation of 1-nitronaphthalene can proceed through an intramolecular rearrangement mechanism on the triplet potential energy surface, leading to the formation of an oxaziridine-like intermediate. acs.org

| Photochemical Process | Key Intermediates/Products | Controlling Factors |

|---|---|---|

| Intramolecular Rearrangement | Nitrite intermediate, aryloxy radical, NO acs.orgwalshmedicalmedia.comacs.org | Triplet state involvement acs.org |

| Reaction with Nitrite | Dinitronaphthalenes rsc.org | pH dependent rsc.org |

| Reactive Oxygen Species Generation | Singlet oxygen, hydroxyl radicals nih.govrsc.org | Presence of oxygen walshmedicalmedia.comnih.gov |

Electrophilic Aromatic Substitution and Additions to the Naphthalene Core

The naphthalene ring system is inherently more reactive towards electrophilic aromatic substitution than benzene (B151609). rsc.org However, the presence of the deactivating nitro group in this compound significantly influences the regioselectivity and rate of such reactions.

Electrophilic attack on the unsubstituted ring of 1-nitronaphthalene typically directs incoming electrophiles to the 5- and 8-positions. rsc.org This preference is attributed to the formation of a more stable cationic intermediate where the aromaticity of the unsubstituted ring is preserved in more resonance structures. uomustansiriyah.edu.iq For this compound, the epoxide ring at the 5,6-position introduces additional steric and electronic factors.

While specific studies on electrophilic aromatic substitution of this compound are not extensively documented, predictions can be made based on the behavior of related compounds. The epoxide ring, being an electron-donating group through its oxygen lone pairs, could potentially activate the naphthalene system towards electrophilic attack. However, its steric bulk would likely hinder substitution at adjacent positions. The strong deactivating effect of the nitro group would still be a dominant factor, likely directing further substitution to the ring bearing the nitro group, but away from the nitro group itself, potentially at the 4- or 8-positions, assuming the epoxide doesn't sterically block these sites entirely.

Addition reactions to the naphthalene core, particularly those that disrupt the aromaticity, are also a possibility. The presence of the epoxide already signifies a partial saturation of one of the rings. Under certain conditions, such as catalytic hydrogenation, the remaining double bonds in the epoxidized ring could be reduced. acs.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Predicted Reactivity | Rationale |

| C2, C3, C4 | Low | Deactivating effect of the nitro group on the same ring. |

| C7, C8 | Moderate to High | Less deactivated ring; however, steric hindrance from the epoxide at C5,C6 may play a role. Position 8 is generally favored in 1-substituted naphthalenes. |

Cycloaddition Reactions and Pericyclic Processes

The partially saturated and strained nature of the epoxidized ring in this compound makes it a potential candidate for cycloaddition and other pericyclic reactions. Pericyclic reactions are concerted processes that occur through a cyclic transition state and are governed by the conservation of orbital symmetry. msu.eduebsco.com

Cycloaddition Reactions:

The double bond within the epoxidized ring of this compound could potentially act as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. uniurb.it Research on other naphthalene derivatives has demonstrated that dearomative [4+2] cycloaddition reactions can occur, suggesting that the naphthalene core itself can participate in such transformations under specific conditions, such as visible-light energy-transfer catalysis. rsc.orgchemrxiv.org In the case of this compound, the dienophilic character would be influenced by the electronic effects of both the nitro group and the epoxide.

Furthermore, the epoxide ring itself can participate in 1,3-dipolar cycloadditions. Thermally generated 1,3-dipoles from other epoxides have been shown to react with polycyclic aromatic hydrocarbons. mdpi.org It is conceivable that under appropriate conditions, the epoxide ring of this compound could open to form a carbonyl ylide, a 1,3-dipole, which could then undergo cycloaddition with a suitable dipolarophile.

Pericyclic Processes:

Electrocyclic reactions, a class of pericyclic reactions, involve the concerted cyclization of a conjugated π-electron system. msu.edu While less likely for the aromatic portion of this compound without significant disruption of aromaticity, the diene system within the epoxidized ring could theoretically undergo electrocyclic ring-opening or closure under thermal or photochemical conditions, leading to isomeric structures.

Sigmatropic rearrangements, which involve the migration of a σ-bond across a π-system, are another class of pericyclic reactions. uni-koeln.de While no specific examples involving this compound are documented, the complex bonding arrangement within the molecule could potentially allow for such rearrangements under specific energetic inputs.

The nucleophilic ring-opening of the epoxide is a well-documented reaction for arene oxides. acs.org This process, while not strictly a pericyclic reaction, often occurs under conditions that can compete with or precede pericyclic transformations. For instance, acid-catalyzed or nucleophilic attack on the epoxide ring would lead to the formation of trans-dihydrodiol derivatives.

Table 2: Potential Cycloaddition and Pericyclic Reactions of this compound

| Reaction Type | Potential Reacting Moiety | Expected Product Type | Notes |

| [4+2] Cycloaddition (Diels-Alder) | Diene system of the epoxidized ring | Bicyclic adducts | The nitro group would influence the electron-demand of the reaction. |

| 1,3-Dipolar Cycloaddition | Epoxide ring (as a precursor to a carbonyl ylide) | Heterocyclic adducts | Requires conditions to induce ring-opening of the epoxide to the 1,3-dipole. |

| Electrocyclic Reaction | Diene system of the epoxidized ring | Isomeric ring systems | May require thermal or photochemical activation. |

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies for 1 Nitronaphthalene 5,6 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 1-Nitronaphthalene-5,6-oxide in solution. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous structural assignment and insights into the molecule's conformation.

Proton (¹H) and Carbon (¹³C) NMR Techniques

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the molecular skeleton. While experimental data for this compound is not widely published, predicted spectra from computational databases provide valuable insights into the expected chemical shifts. mimedb.org

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons on the epoxide ring. The chemical shifts (δ) are influenced by the electron-withdrawing nitro group and the strained epoxide ring. Protons on the aromatic ring bearing the nitro group would appear further downfield compared to those on the other ring. The protons on the epoxide ring (H-5 and H-6) are expected to be in the aliphatic region but shifted downfield due to the oxygen atom.

The ¹³C NMR spectrum complements the proton data by providing the chemical shift for each carbon atom. chemicalbook.com The carbon atom attached to the nitro group (C-1) is expected to be significantly deshielded, resulting in a downfield chemical shift. The carbons of the epoxide ring (C-5 and C-6) would also have characteristic shifts, distinguishable from the aromatic sp² carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Data sourced from prediction databases and may not represent experimental values)

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 7.5 - 8.5 |

| Epoxide Protons | 3.5 - 4.5 |

Source: Human Metabolome Database, MiMeDB mimedb.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Data sourced from prediction databases and may not represent experimental values)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-NO₂ | ~145 - 150 |

| Aromatic C | ~120 - 140 |

| Epoxide C | ~55 - 65 |

Source: Human Metabolome Database

Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and for assembling the complete molecular structure. ua.es

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). princeton.edu For this compound, COSY would reveal the connectivity between the protons within each aromatic spin system and confirm the adjacency of the H-5 and H-6 protons on the epoxide ring.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com It allows for the unambiguous assignment of each carbon atom that has a proton bound to it.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is particularly useful for determining the stereochemistry of the molecule. In this compound, NOESY could elucidate the spatial relationship between the epoxide protons and the nearby aromatic protons, helping to define the molecule's three-dimensional conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound and for deducing its structure through the analysis of its fragmentation patterns. iarc.fr

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula. For this compound, the molecular formula is C₁₀H₇NO₃. The calculated monoisotopic mass for this formula is 189.04259 Da. uni.luebi.ac.uk HRMS analysis would confirm this exact mass, distinguishing it from other isomers or compounds with the same nominal mass.

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | 190.04987 |

| [M+Na]⁺ | 212.03181 |

| [M-H]⁻ | 188.03531 |

| [M]⁺ | 189.04204 |

Source: PubChemLite uni.lu

Isotopic Pattern Analysis and Fragmentation Pathways

The isotopic pattern in the mass spectrum can further confirm the elemental composition, as the relative abundance of isotopes (e.g., ¹³C) creates a characteristic pattern.

Analysis of the fragmentation pathways provides direct structural information. Upon ionization in the mass spectrometer, this compound is expected to undergo characteristic fragmentation. Key fragmentation pathways would likely include:

Loss of NO₂: A neutral loss of 46 Da, corresponding to the nitro group.

Loss of NO: A neutral loss of 30 Da.

Loss of CO: A neutral loss of 28 Da, likely originating from the epoxide ring.

Sequential Losses: Combinations of the above losses, providing further structural evidence.

These fragmentation patterns help to identify the different functional groups present in the molecule and confirm their connectivity.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. internationalscholarsjournals.com The resulting spectra provide a "fingerprint" that is unique to the compound and reveals the presence of specific functional groups. While specific experimental spectra for this compound are not widely available, the expected characteristic absorption bands can be predicted based on its structure. researchgate.netchemicalbook.com

The IR spectrum would be dominated by strong absorptions from the polar nitro and epoxide groups. The Raman spectrum, conversely, would likely show strong signals from the non-polar aromatic ring vibrations. a2bchem.com

Key expected vibrational frequencies include:

Nitro Group (NO₂): Strong asymmetric stretching vibrations typically appear in the region of 1560-1510 cm⁻¹ and symmetric stretching vibrations around 1370-1340 cm⁻¹. scitepress.org

Epoxide Ring (C-O-C): The ring vibrations of the epoxide are characteristic. An asymmetric C-O-C stretch is expected around 950-810 cm⁻¹, while a symmetric stretch often appears near 1250 cm⁻¹.

Aromatic Ring: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. C=C stretching vibrations within the ring occur in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations (puckering) in the 900-675 cm⁻¹ range can give information about the substitution pattern.

Table 4: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1510 |

| Nitro (NO₂) | Symmetric Stretch | 1370 - 1340 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Epoxide C-O | Symmetric Stretch | ~1250 |

| Epoxide C-O | Asymmetric Stretch | 950 - 810 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. rsc.org For this compound, the primary light-absorbing entity, or chromophore, is the nitronaphthalene ring system. The presence of the nitro group (-NO₂) and the extended π-system of the naphthalene (B1677914) core dictates the molecule's characteristic electronic transitions.

The absorption of UV-Vis radiation promotes valence electrons from a lower energy ground state to a higher energy excited state. rsc.org In this compound, two principal types of electronic transitions are expected:

π → π* (pi to pi-star) transitions: These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic naphthalene system. Conjugation with the nitro group influences the energy of these transitions.

n → π* (n to pi-star) transitions: These transitions involve the promotion of a non-bonding electron (from one of the oxygen atoms of the nitro group) to a π* antibonding orbital of the aromatic ring. These transitions are generally of much lower intensity than π → π* transitions.

While specific experimental UV-Vis data for this compound is not widely published, the spectrum is expected to be closely related to that of its parent compound, 1-nitronaphthalene (B515781). The epoxide ring, being a saturated moiety, is not a chromophore itself and is expected to have only a minor perturbing effect (auxochromic effect) on the absorption bands of the nitronaphthalene system. The solvent environment can also influence the absorption maxima and intensities due to stabilization effects on the ground and excited states. epo.org

Table 1: Expected Electronic Transitions for the 1-Nitronaphthalene Chromophore

| Transition Type | Orbitals Involved | Expected Intensity | Region |

| π → π | Promotion of an electron from a π bonding orbital to a π antibonding orbital. | High (Large Molar Absorptivity, ε) | Shorter Wavelength (UV) |

| n → π | Promotion of a non-bonding electron (from NO₂) to a π antibonding orbital. | Low (Small Molar Absorptivity, ε) | Longer Wavelength (UV/Visible) |

X-Ray Crystallography for Solid-State Structure Determination and Stereochemistry

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. ull.es This technique provides unambiguous information about atomic positions, bond lengths, bond angles, and torsional angles, thereby confirming the molecule's connectivity and stereochemistry.

For this compound, a successful single-crystal X-ray diffraction analysis would yield critical structural details:

Absolute Connectivity: It would confirm the position of the nitro group at C1 and the epoxide ring across the C5 and C6 positions of the naphthalene core.

Stereochemistry: The epoxide ring introduces two stereocenters (C5 and C6). X-ray crystallography can determine the relative stereochemistry of these centers, i.e., whether the oxygen atom is on the same side (syn) or opposite sides (anti) relative to the plane of the naphthalene ring. For chiral crystals, advanced techniques can even determine the absolute configuration.

Conformation: The analysis reveals the precise conformation of the molecule as it exists in the crystal lattice, including any puckering or distortion of the naphthalene ring system caused by the strained epoxide ring.

Intermolecular Interactions: The crystal packing reveals how individual molecules of this compound interact with each other in the solid state, identifying any hydrogen bonds, π-π stacking, or other non-covalent interactions that stabilize the crystal structure. nih.gov

The process requires growing a high-quality single crystal of the compound, which can often be a challenging step. As of now, specific crystallographic data for this compound is not available in public crystallographic databases.

Table 2: General Workflow for X-Ray Crystallography

| Step | Description | Outcome |

| 1. Crystallization | Grow a suitable single crystal of the compound from a solution. | A well-ordered, single crystal of sufficient size and quality. |

| 2. Data Collection | Mount the crystal and irradiate it with a focused beam of X-rays, rotating the crystal to collect diffraction data from all angles. | A dataset of diffraction spot intensities and positions. |

| 3. Structure Solution | Use computational methods (e.g., direct methods or Patterson function) to solve the "phase problem" and generate an initial electron density map. | An initial model of the molecular structure. |

| 4. Structure Refinement | Iteratively refine the atomic positions and thermal parameters of the model to achieve the best fit with the experimental diffraction data. | A final, highly accurate molecular structure with bond lengths, angles, and other geometric parameters. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Absolute Configuration Assignment

The presence of the epoxide ring fused to the naphthalene skeleton makes this compound a chiral molecule. It exists as a pair of enantiomers. Chiroptical techniques, particularly Electronic Circular Dichroism (ECD), are indispensable for studying these non-superimposable mirror-image forms. mtoz-biolabs.com

ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. ull.esmtoz-biolabs.com While a UV-Vis spectrum shows absorption for all molecules, an ECD spectrum is non-zero only for chiral molecules and provides a unique spectral fingerprint for a specific enantiomer. The mirror-image enantiomer will produce a spectrum of equal magnitude but opposite sign. nih.gov

Assigning Absolute Configuration: In the absence of an X-ray structure from a chiral crystal, the combination of experimental ECD measurements and quantum chemical calculations has become the gold standard for assigning the absolute configuration (e.g., R/S designation) of chiral molecules. nih.govacs.org

The process involves:

Computational Modeling: The three-dimensional structures of both enantiomers of this compound are built in silico.

Conformational Analysis: A thorough search for the most stable conformations of each enantiomer is performed using methods like Density Functional Theory (DFT).

ECD Spectrum Calculation: For the stable conformers of each enantiomer, the theoretical ECD spectrum is calculated using Time-Dependent Density Functional Theory (TDDFT). rsc.org This predicts the sign and intensity of the Cotton effects (the characteristic peaks and troughs in an ECD spectrum) for each enantiomer.

Comparison with Experiment: The experimentally measured ECD spectrum of a pure or enriched sample of this compound is then compared to the calculated spectra. A match between the experimental spectrum and the one calculated for a specific enantiomer (e.g., the (5R,6S) form) allows for the unambiguous assignment of the absolute configuration of the sample. mtoz-biolabs.com

Determining Enantiomeric Excess (e.e.): While ECD is primarily used for structural elucidation, it can be used to determine the enantiomeric excess of a mixture if a standard of the enantiomerically pure compound is available. The magnitude of the ECD signal is directly proportional to the concentration difference between the two enantiomers. However, this application is less common than its use in absolute configuration assignment.

Table 3: Assignment of Absolute Configuration using ECD Spectroscopy

| Step | Method | Purpose |

| 1. Sample Measurement | Experimental ECD Spectrometer | Obtain the experimental ECD spectrum (differential absorption vs. wavelength) of the chiral sample. |

| 2. Computational Modeling | Density Functional Theory (DFT) | Generate optimized, low-energy 3D structures for both possible enantiomers (e.g., R,S and S,R). |

| 3. Spectrum Prediction | Time-Dependent DFT (TDDFT) | Calculate the theoretical ECD spectrum for each of the computationally modeled enantiomers. |

| 4. Correlation & Assignment | Spectral Comparison | Match the sign and shape of the experimental ECD spectrum to one of the two predicted spectra to assign the absolute configuration. |

Computational and Theoretical Investigations of 1 Nitronaphthalene 5,6 Oxide

Quantum Chemical Calculations for Electronic Structure and Stability

Detailed quantum chemical calculations pertaining exclusively to the electronic structure and stability of 1-nitronaphthalene-5,6-oxide are not prominently featured in existing research. Methodologies commonly used for related compounds provide a template for how such an investigation would be conducted.

Density Functional Theory (DFT) Applications to Naphthalene (B1677914) Oxides

While Density Functional Theory (DFT) has been widely applied to study various naphthalene derivatives and their transformation products, specific applications to this compound are not readily found. nih.govresearchgate.net For the parent compound, 1-nitronaphthalene (B515781), DFT calculations using functionals like B3LYP and PBE0 with various basis sets (e.g., 6-311++G(d,p)) have been used to determine properties such as geometry, dipole moments, and polarizabilities. researchgate.netresearchgate.net Similar approaches could theoretically be used to optimize the geometry of this compound and assess its thermodynamic stability.

Analysis of Molecular Orbitals, Electron Density, and Electrostatic Potentials

A specific analysis of the frontier molecular orbitals (HOMO-LUMO), electron density distribution, and electrostatic potential surfaces for this compound is not available. For the parent 1-nitronaphthalene, such analyses have been performed to understand its reactivity and intermolecular interactions. aip.org For instance, the electrostatic potential surface of 1-nitronaphthalene has been calculated to show it can act as a proton donor. researchgate.net A similar analysis for the 5,6-oxide would be critical to understanding its reactivity, particularly its susceptibility to nucleophilic attack leading to ring-opening reactions.

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling to elucidate the reaction mechanisms and transition states for transformations of this compound, such as hydrolysis or conjugation, has not been specifically reported.

Energy Profiles and Activation Barriers for Transformations

There is a lack of published data on the computed energy profiles and activation barriers for reactions involving this compound. For related compounds, DFT has been used to calculate activation energies for various reactions, providing insight into their kinetic stability and transformation pathways. nih.gov

Solvent Effects in Computational Studies

The influence of solvent on the properties and reactivity of this compound has not been computationally explored. For the parent 1-nitronaphthalene, solvent effects have been modeled using approaches like the Polarizable Continuum Model (PCM). researchgate.net These studies show that solvent polarity can significantly influence properties like excitation energies and dipole moments. researchgate.netaip.org A similar investigation for the 5,6-oxide would be essential for understanding its behavior in biological, aqueous environments.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

No computational studies predicting the spectroscopic parameters (such as ¹H NMR, ¹³C NMR, IR, or UV-Vis spectra) of this compound were found in the available literature. Databases provide predicted data, such as a predicted GC-MS spectrum and collision cross-section values, but there is no associated experimental data for comparison or detailed theoretical analysis of these properties.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts (Note: This data is from computational prediction databases and not from a dedicated theoretical study.)

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 190.04987 | 131.1 |

| [M+Na]⁺ | 212.03181 | 141.8 |

| [M-H]⁻ | 188.03531 | 138.5 |

| [M+K]⁺ | 228.00575 | 135.7 |

Source: PubChemLite

Conformational Analysis and Stereochemical Implications

There is no available research focusing on the conformational analysis or stereochemical implications of this compound. Such a study would typically involve computational methods to determine the most stable three-dimensional structures, the orientation of the nitro and epoxide groups relative to the naphthalene ring, and the energy barriers between different conformers. The stereochemistry of the epoxide ring and its influence on the molecule's properties have not been computationally investigated.

Investigation of Stability and Aromaticity/Homoaromaticity Concepts

A computational investigation into the stability, aromaticity, or potential homoaromaticity of this compound has not been reported. The formation of the epoxide ring disrupts the aromaticity of one of the naphthalene rings. A theoretical study would be required to quantify the degree of this disruption, assess the electronic stability of the molecule, and investigate whether concepts like homoaromaticity—where conjugation is maintained across an sp³-hybridized center—play a role in its electronic structure. Such analyses are absent from the scientific literature for this specific compound.

Advanced Chemical Transformations and Synthetic Utility of 1 Nitronaphthalene 5,6 Oxide

1-Nitronaphthalene-5,6-oxide as a Building Block in Complex Molecule Synthesis

Epoxides are highly valuable three-membered ring structures that act as versatile intermediates in the synthesis of complex molecules due to their high reactivity. numberanalytics.comnumberanalytics.com The inherent ring strain makes them susceptible to ring-opening reactions, enabling the construction of intricate molecular architectures. numberanalytics.comresearchgate.net this compound, possessing this reactive moiety, is a promising precursor for a variety of complex structures.

The synthetic utility of arene oxides is well-documented. For instance, naphthalene (B1677914) 1,2-oxide, a closely related analogue, is known to undergo hydration to form trans-1,2-dihydroxy-1,2-dihydronaphthalene. wikipedia.org This diol is a pivotal building block that can be used in the synthesis of various natural products and biologically active compounds. asm.org The enzymatic cis-dihydroxylation of naphthalene itself, producing cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene, has provided homochiral diols for the efficient synthesis of a wide array of products. asm.orgcapes.gov.br

In a similar fashion, this compound can serve as an electrophilic partner in reactions with various nucleophiles. The epoxide ring can be opened to install two new functional groups on the 5- and 6-positions of the dihydronaphthalene skeleton. These reactions can initiate cascade or tandem sequences, rapidly increasing molecular complexity. numberanalytics.comacs.org For example, the synthesis of the complex natural product kinamycin C and its analogues has utilized epoxide-containing precursors and naphthalene fragments, highlighting the importance of such intermediates. nih.gov The strategic placement of the nitro group on the aromatic ring further influences the reactivity and allows for subsequent transformations, making this compound a potentially powerful tool in multistep syntheses.

Table 1: Examples of Complex Syntheses Utilizing Arene Oxide-Type Intermediates This table presents data for analogous compounds to illustrate potential applications.

| Precursor/Intermediate | Reagents/Conditions | Product Type | Application/Significance | Reference |

|---|---|---|---|---|

| Naphthalene | Modified Pseudomonas fluorescens | cis-(1R, 2S)-dihydroxy-1,2-dihydronaphthalene | Chiral building block for asymmetric synthesis | capes.gov.br |

| Naphthalene 1,2-Oxide | Epoxide hydrolase (enzymatic) or H₃O⁺ (acidic) | trans-1,2-Dihydroxy-1,2-dihydronaphthalene | Precursor to naphthols and quinones | wikipedia.org |

| Aryl Stannane & Vinyl Epoxide | Pd₂(dba)₃·CHCl₃, CuCl, AsPh₃, i-Pr₂NEt (Stille Coupling) | Epoxyketone with naphthalene core | Intermediate in the synthesis of Kinamycin natural products | nih.gov |

| Glycal Epoxides | Ti(Oi-Pr)₄ | Spiroketals | Stereocontrolled synthesis of complex spiroketal structures | nih.gov |

Derivatization Strategies to Functionalized Naphthalene and Dihydronaphthalene Frameworks

The derivatization of this compound would primarily involve reactions that open the strained epoxide ring, leading to functionalized dihydronaphthalenes. These products can then be aromatized to yield substituted naphthalenes. The regiochemistry and stereochemistry of the ring-opening are critical and can be controlled by the reaction conditions and the nature of the nucleophile. numberanalytics.com

Nucleophilic attack on the epoxide can proceed under acidic, basic, or neutral conditions.

Acid-catalyzed opening : Protonation of the epoxide oxygen activates the ring for attack by weak nucleophiles like water, alcohols, or carboxylic acids. The attack generally occurs at the carbon atom that can best stabilize a positive charge, which in this case would be influenced by the electronic effects of the nitro-naphthalene system.

Base-catalyzed opening : Strong nucleophiles such as alkoxides, amines, or thiolates can directly attack one of the epoxide carbons. ucsb.edu The reaction of thiol anions with benzene (B151609) oxide is a well-studied example of this type of transformation. ucsb.edu

These ring-opening reactions introduce two functional groups in a trans configuration on the C5 and C6 positions. For instance, hydrolysis yields a diol, reaction with ammonia (B1221849) or amines yields an amino-alcohol, and reaction with thiols yields a mercapto-alcohol.

The resulting trans-5,6-disubstituted-5,6-dihydronaphthalene derivatives are valuable intermediates themselves. They can undergo further functionalization or be subjected to oxidation to generate a fully aromatic naphthalene system. For example, oxidation of a 1,4-dihydronaphthalene-1,4-diol with pyridinium (B92312) chlorochromate (PCC) yields the corresponding 1,4-naphthoquinone. researchgate.net Similarly, the diol derived from this compound could potentially be oxidized to a nitro-naphthoquinone, a class of compounds with significant chemical and biological interest. wikipedia.org

Table 2: Potential Derivatization Reactions of this compound This table is based on established reactivity of analogous arene oxides.

| Nucleophile | Reaction Conditions | Intermediate Product | Final Product (after potential oxidation) | Reference (Analogous Reactions) |

|---|---|---|---|---|

| H₂O | H₃O⁺ (acid catalysis) | trans-5,6-Dihydroxy-5,6-dihydro-1-nitronaphthalene | 5,6-Dihydroxy-1-nitronaphthalene or 1-Nitro-5,6-naphthoquinone | wikipedia.org |

| R-OH (Alcohol) | H₃O⁺ or Base | trans-5-Alkoxy-6-hydroxy-5,6-dihydro-1-nitronaphthalene | 5-Alkoxy-6-hydroxy-1-nitronaphthalene | researchgate.net |

| R-NH₂ (Amine) | Neutral or Lewis Acid | trans-5-Amino-6-hydroxy-5,6-dihydro-1-nitronaphthalene | 5-Amino-6-hydroxy-1-nitronaphthalene | numberanalytics.com |

| R-SH (Thiol) | Base (e.g., NaH) | trans-5-Thio-6-hydroxy-5,6-dihydro-1-nitronaphthalene | 5-Thio-6-hydroxy-1-nitronaphthalene | ucsb.edu |

| NaN₃ (Azide) | Lewis Acid | trans-5-Azido-6-hydroxy-5,6-dihydro-1-nitronaphthalene | 5-Azido-6-hydroxy-1-nitronaphthalene | researchgate.net |

Preparation of Novel Heterocyclic Systems from Epoxide Ring-Opening Products

The functionalized dihydronaphthalenes obtained from the ring-opening of this compound are ideal precursors for the synthesis of novel heterocyclic systems. The 1,2-relationship of the newly introduced functional groups (e.g., diols, amino-alcohols) provides a scaffold for intramolecular cyclization reactions to form five- or six-membered rings fused to the dihydronaphthalene framework.

For example, a trans-diol product could be used to form a cyclic acetal (B89532) or ketal by reacting with an aldehyde or ketone under acidic conditions. More complex transformations can lead to the formation of O-heterocycles. An interesting regioselectivity has been noted in the intramolecular ring-opening of epoxides with a pendant γ-hydroxy substituent, which can lead to tetrahydrofuran (B95107) products. msu.edu

Similarly, an amino-alcohol intermediate, formed from the reaction of the epoxide with ammonia or a primary amine, is a classic precursor for N-heterocycles. For instance, subsequent reactions could be designed to form fused oxazines, morpholines, or other nitrogen-containing ring systems. The synthesis of novel naphthalene-heterocycle hybrids, such as naphthyl pyrazolopyridines and naphthyl thiazepines, has been achieved through tandem reactions involving the opening of a pyrone ring followed by intramolecular cyclization with a nucleophilic center. rsc.org This demonstrates the principle of using a ring-opening/cyclization strategy to build complex fused systems.

The reaction of bis(epoxides) with sodium azide (B81097) has been shown to result in domino-like reactions, including intramolecular nucleophilic attack, leading to the formation of new O-containing rings. researchgate.net This highlights the potential for this compound derivatives to undergo sequential reactions to build polycyclic heterocyclic structures.

Stereocontrolled Synthesis of Chiral Naphthalene Derivatives

The stereochemistry of the epoxide ring in this compound offers a powerful handle for controlling the stereochemistry of its products. The ring-opening of epoxides is typically a stereospecific process. For instance, nucleophilic attack via an Sₙ2 mechanism results in an inversion of configuration at the carbon atom being attacked. If the starting epoxide is enantiomerically pure, this stereospecificity allows for the synthesis of chiral, non-racemic dihydronaphthalene derivatives. encyclopedia.pub

The field of asymmetric epoxidation, pioneered by Sharpless and Jacobsen, provides robust methods for synthesizing chiral epoxides from prochiral alkenes. numberanalytics.com Although direct asymmetric epoxidation of 1-nitronaphthalene (B515781) is challenging, the use of chiral precursors or resolving agents could potentially provide enantiomerically enriched this compound.

Once a chiral epoxide is obtained, its reactions can be highly stereocontrolled. For example, the homologation of boronic esters with lithiated epoxides proceeds stereospecifically to give syn-1,2-diols. organic-chemistry.org This methodology retains the enantiopurity of the starting epoxide in the final product. A key challenge in organic synthesis is the creation of specific stereoisomers. Strategies have been developed for the kinetic spirocyclization of glycal epoxides that can proceed with either inversion or retention of configuration at the anomeric carbon, depending on the catalyst used (e.g., methanol (B129727) vs. Ti(Oi-Pr)₄). nih.gov

Such principles could be applied to the synthesis of chiral derivatives from this compound. By selecting the appropriate chiral catalyst or reaction conditions, it would be possible to direct the nucleophilic attack to one of the two epoxide carbons selectively, or to control the facial selectivity of subsequent reactions on the dihydronaphthalene product. This approach could provide access to a variety of axially chiral biaryls or other stereochemically complex naphthalene derivatives. mdpi.com

Table 3: Methods for Stereocontrolled Synthesis via Epoxide Intermediates This table presents data for analogous systems to illustrate potential methodologies.

| Reaction Type | Epoxide Substrate | Reagent/Catalyst | Key Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Epoxidation | Allylic Alcohol | Ti(Oi-Pr)₄, (+)- or (-)-DET | Enantioselective formation of chiral epoxide | nih.govacs.org |

| Kinetic Spirocyclization | Glycal Epoxide | Ti(Oi-Pr)₄ | Spiroketal formation with retention of configuration | nih.gov |

| Kinetic Spirocyclization | Glycal Epoxide | CH₃OH | Spiroketal formation with inversion of configuration | nih.gov |

| Homologation | Lithiated Epoxide | Boronic Esters | Stereospecific formation of syn-1,2-diols | organic-chemistry.org |

| Desymmetrization | meso-Epoxide | Chiral Base | Enantioselective ring-opening to chiral allylic alcohol | encyclopedia.pub |

Future Research Directions and Unexplored Avenues in 1 Nitronaphthalene 5,6 Oxide Chemistry

Development of Green and Sustainable Synthetic Methodologies

The chemical industry's increasing focus on sustainability necessitates a shift towards greener synthetic routes for 1-Nitronaphthalene-5,6-oxide. Future research will likely prioritize the development of methodologies that minimize waste, reduce energy consumption, and utilize renewable resources. A significant area of interest is the application of biocatalysis, which offers a highly selective and environmentally friendly alternative to traditional chemical synthesis.

Biocatalysis, leveraging enzymes or whole-cell systems, presents a promising avenue for the synthesis of naphthalene (B1677914) epoxides. researchgate.net These biological catalysts operate under mild conditions and can exhibit remarkable regio- and stereoselectivity, leading to the formation of enantiopure products. researchgate.net Fungal peroxygenases, for instance, have demonstrated the ability to catalyze the epoxidation of naphthalene, using hydrogen peroxide as a green oxidant, which generates water as its only byproduct. researchgate.netmdpi.com The use of such enzymes could significantly lower the E-factor—the ratio of waste generated to the desired product—compared to conventional methods. researchgate.net Future work could focus on identifying or engineering enzymes, such as cytochrome P450 monooxygenases, that are specific for the 5,6-epoxidation of 1-nitronaphthalene (B515781). nih.gov Research into the enzymatic epoxidation of various alkenes has already shown the potential of unspecific peroxygenases (UPOs) as robust and versatile biocatalysts. mdpi.com

Another key aspect of green chemistry is the use of alternative reaction media and energy sources. The exploration of reactions in water or other environmentally benign solvents, coupled with energy-efficient activation methods like microwave or ultrasound irradiation, could lead to more sustainable processes for the production of this compound.

Discovery of Novel Catalytic Systems for Selective Transformations

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. Future research in this area will likely focus on achieving high selectivity in various transformations, such as ring-opening reactions, reductions, and C-H functionalizations.

One promising direction is the use of transition-metal catalysts. For example, rhodium-catalyzed ring-opening reactions of related heterobicyclic alkenes have been shown to produce functionalized dihydronaphthalene derivatives with high diastereoselectivity. researchgate.net Similar strategies could be adapted for the selective ring-opening of this compound to access a variety of substituted naphthalene scaffolds. Furthermore, palladium-catalyzed denitrative coupling reactions of nitroarenes offer a pathway to form new carbon-carbon and carbon-heteroatom bonds, a strategy that could potentially be applied to derivatives of this compound. acs.org

The confinement of noble metal nanoparticles within porous materials like metal-organic frameworks (MOFs) or porous organic polymers represents another exciting frontier. hnu.edu.cn These materials can act as highly active and selective catalysts for reactions such as the reduction of nitroaromatics, offering the potential for size- and shape-selective transformations of this compound. hnu.edu.cn

Moreover, the exploration of organocatalysis and biocatalysis will continue to be a significant area of research. Enzymes like epoxide hydrolases are known to catalyze the hydrolysis of naphthalene epoxides, and identifying or engineering enzymes that can perform other selective transformations on this compound would be a major advancement. bio-rad.com

| Catalytic System | Potential Transformation of this compound | Key Advantages |

| Rhodium Catalysts | Selective ring-opening reactions | High diastereoselectivity |

| Palladium Catalysts | Denitrative coupling reactions | Formation of new C-C and C-heteroatom bonds |

| Noble Metals in Porous Materials | Selective reductions and other transformations | High activity, selectivity, and potential for size/shape selectivity |

| Epoxide Hydrolases (Biocatalysis) | Hydrolysis and other nucleophilic additions | High selectivity, mild reaction conditions |

Exploration of Photochemical and Electrochemical Reactivity

Photochemistry and electrochemistry offer unique opportunities to access novel reaction pathways for this compound that are often inaccessible through traditional thermal methods. These techniques can provide highly controlled and selective transformations under mild conditions.

The electrochemical reduction of nitronaphthalenes has been studied, and this knowledge can be extended to investigate the electrochemical behavior of this compound. bio-rad.com Controlled potential electrolysis could allow for the selective reduction of the nitro group without affecting the epoxide ring, or vice versa, leading to the synthesis of valuable intermediates. The use of different electrode materials and solvent systems can further tune the reactivity and selectivity of these electrochemical transformations.

Photocatalysis is another rapidly developing field with significant potential. The use of a photosensitizer, either a transition metal complex or an organic dye, can enable the activation of this compound through energy or electron transfer processes. This could facilitate a wide range of reactions, including [2+2] cycloadditions, C-H functionalizations, and redox-neutral transformations. For instance, photocatalytic systems have been developed for the epoxidation of olefins, and similar principles could be applied to other transformations involving naphthalene oxides. acs.org The combination of electrochemistry and photochemistry, known as electrophotocatalysis, could also open up new avenues for reactivity.

Advanced Computational Design of New Naphthalene Oxide Analogues

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and catalysts. In the context of this compound, computational methods can be employed to accelerate the discovery of new analogues with desired properties.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, stability, and reactivity of this compound and its derivatives. nih.govacs.org Such studies can provide insights into reaction mechanisms and help predict the regioselectivity and stereoselectivity of various transformations. researchgate.net For example, DFT calculations have been used to elucidate the mechanism and regioselectivity of ruthenium-catalyzed isomerization of related oxabenzonorbornadienes. researchgate.net

Computational modeling is also crucial for the rational design of enzymes with enhanced or novel activities towards this compound. researchgate.net By creating models of the enzyme's active site, researchers can predict how mutations will affect substrate binding and catalysis, thereby guiding protein engineering efforts. researchgate.net

Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to correlate the structural features of naphthalene oxide analogues with their biological activity or other properties. This can aid in the design of new compounds with improved performance for specific applications. Molecular docking simulations can also predict the binding interactions of these analogues with biological targets, such as enzymes or receptors.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity and selectivity. researchgate.netnih.govacs.org |

| Molecular Docking | Prediction of binding modes and affinities with biological targets. |

| Enzyme Active Site Modeling | Guiding rational design of biocatalysts for selective transformations. researchgate.netresearchgate.net |

| QSAR | Correlating molecular structure with biological activity or other properties. |

Integration of Flow Chemistry and Automation in Synthesis and Reaction Studies

The integration of flow chemistry and automation offers significant advantages in terms of efficiency, safety, and scalability for the synthesis and study of this compound. These technologies are poised to revolutionize how chemical reactions are performed and optimized.

Continuous flow reactors provide excellent control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. beilstein-journals.orgresearchgate.net The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, which is particularly beneficial for highly exothermic or fast reactions, such as nitrations. researchgate.net Flow chemistry has been successfully applied to the nitration of naphthalene, and similar setups could be developed for the synthesis of this compound and its subsequent transformations. beilstein-journals.org The use of electrochemical flow cells can also enable the continuous and scalable electrochemical synthesis of desired products. nih.gov

Automation and high-throughput screening techniques can be employed to rapidly screen a large number of reaction conditions, catalysts, and substrates. google.com This can significantly accelerate the discovery of optimal reaction protocols and novel transformations. Automated systems can also be used for the purification and analysis of reaction products, further streamlining the research workflow. The development of automated, multicompartmental cell culture systems can also facilitate the study of the metabolism and biological activity of this compound and its analogues in a more controlled and high-throughput manner. google.com

The combination of flow chemistry, automation, and in-line analytical techniques will enable the real-time monitoring and optimization of reactions, leading to a deeper understanding of the underlying chemical processes and facilitating the rapid development of new synthetic methodologies.

Q & A

Q. What metabolic pathways involve 1-Nitronaphthalene-5,6-oxide, and how can researchers model these reactions in vitro?

this compound is a key intermediate in cytochrome P450-mediated metabolism of xenobiotics. The KEGG database identifies two NADPH-dependent epoxidation reactions (R07021 and R07022) catalyzed by oxidoreductases, producing 5,6- and 7,8-oxide isomers . For in vitro modeling:

- Experimental Design : Use liver microsomes or recombinant CYP enzymes (e.g., CYP2F) under controlled oxygen and NADPH conditions.

- Analytical Methods : Monitor reaction progress via HPLC-MS to detect epoxide intermediates and glutathione (GSH) conjugates.

- Data Interpretation : Compare kinetic parameters (e.g., Vmax, Km) between isoforms to identify enzyme specificity.

Q. How can researchers detect and quantify this compound in biological samples?

Detection requires advanced chromatographic and spectroscopic techniques:

- Sample Preparation : Extract metabolites using solid-phase extraction (SPE) with C18 columns.

- Instrumentation : Employ LC-MS/MS with electrospray ionization (ESI) in negative ion mode for high sensitivity.

- Validation : Spike samples with deuterated analogs (e.g., 1-Nitronaphthalene-d7) as internal standards to correct for matrix effects .

Q. What are the primary detoxification mechanisms for this compound in mammalian systems?

Glutathione S-transferase A5 (GSTA5) catalyzes the conjugation of GSH to this compound, forming 1-nitro-5-glutathionyl-6-hydroxy-5,6-dihydronaphthalene. Key steps include:

- Enzyme Assays : Measure GST activity using spectrophotometric monitoring of GSH depletion at 340 nm.

- In Silico Modeling**: Use molecular docking simulations to predict binding affinity between GSTA5 and the epoxide .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported toxicity data for this compound?

Discrepancies arise from variations in exposure models (e.g., in vivo vs. in vitro) and metabolic activation pathways. Methodological strategies include:

- Dose-Response Studies : Compare pulmonary toxicity in rodents exposed to pure 1-Nitronaphthalene versus its metabolites.

- Mechanistic Profiling : Use RNA-seq to identify differential gene expression in tissues exposed to the compound, focusing on oxidative stress markers (e.g., Nrf2, HO-1) .

- Data Normalization : Account for interspecies differences in CYP enzyme expression using humanized mouse models.

Q. What experimental approaches are used to study the environmental persistence and degradation of this compound?

- Photolysis Studies : Exclude the compound to UV light (λ = 254–365 nm) and monitor degradation via GC-MS.

- Biotic Degradation : Incubate with soil or microbial consortia (e.g., Paraburkholderia phymatum) and track metabolite formation (e.g., nitroreductase products) .

- Modeling Tools : Apply ECOSAR/EPI Suite to predict hydrolysis rates and bioaccumulation potential based on log Kow values .

Q. How can researchers design assays to evaluate the genotoxic potential of this compound?

- Ames Test : Use Salmonella strains (TA98, TA100) with metabolic activation (S9 fraction) to detect frameshift and base-pair mutations.

- Comet Assay : Measure DNA strand breaks in human bronchial epithelial cells post-exposure.

- Transcriptomics : Identify dysregulated DNA repair genes (e.g., XPA, RAD51) via RNA-seq .

Q. What role does this compound play in plant-microbe symbiosis, and how is this studied?

In legume-rhizobia systems (e.g., Phaseolus vulgaris), the compound is enriched in root nodules under nitrogen-fixing conditions. Key methods:

- Metabolomics : Use GC-TOF-MS to profile nodule-specific metabolites and correlate with bacterial activity.

- Mutant Strains : Compare wild-type and rpoN mutants to assess regulatory roles of σ54 transcription factors in metabolite production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.